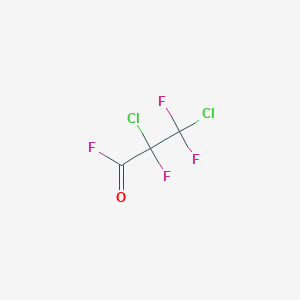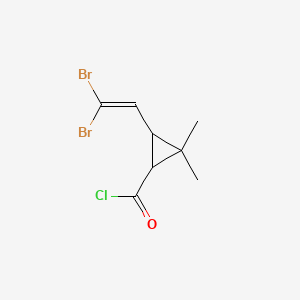
3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride is a chemical compound that belongs to the class of cyclopropane derivatives. This compound is known for its unique structure, which includes a cyclopropane ring substituted with a dibromoethenyl group and a carbonyl chloride group. It is often used in the synthesis of various organic compounds and has applications in different fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride typically involves the reaction of cyclopropane derivatives with brominating agents. One common method involves the use of tetrabromomethane and triisopropyl phosphite in dichloromethane under argon atmosphere. The reaction mixture is cooled to maintain a low temperature, and the product is isolated through vacuum filtration and purification steps .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The dibromoethenyl group can be substituted with other halogens or functional groups using halogen exchange reactions with reagents like aluminium tribromide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products, although these reactions are less common.
Hydrolysis: The carbonyl chloride group can undergo hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Halogen Exchange: Aluminium tribromide or boron tribromide are commonly used for halogen exchange reactions.
Hydrolysis: Aqueous solutions of bases or acids can be used to hydrolyze the carbonyl chloride group.
Major Products Formed
Substitution Products: Depending on the reagents used, various substituted cyclopropane derivatives can be formed.
Carboxylic Acids: Hydrolysis of the carbonyl chloride group results in the formation of carboxylic acids.
Aplicaciones Científicas De Investigación
3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride involves its interaction with specific molecular targets. In the case of its use as a pesticide, it targets the nervous system of insects, leading to paralysis and death. The compound interacts with sodium channels in the nerve cells, disrupting normal nerve signal transmission .
Comparación Con Compuestos Similares
Similar Compounds
Deltamethrin: A well-known pyrethroid insecticide with a similar structure, including a dibromoethenyl group and a cyclopropane ring.
Cyhalothrin: Another pyrethroid insecticide with structural similarities, used for its high efficacy against pests.
Uniqueness
3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various substitution reactions and its effectiveness as a pesticide make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
59952-40-8 |
|---|---|
Fórmula molecular |
C8H9Br2ClO |
Peso molecular |
316.42 g/mol |
Nombre IUPAC |
3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H9Br2ClO/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3 |
Clave InChI |
JIIXEQFJRLRHSW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1C(=O)Cl)C=C(Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


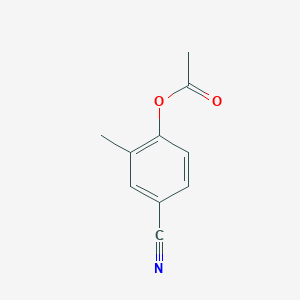
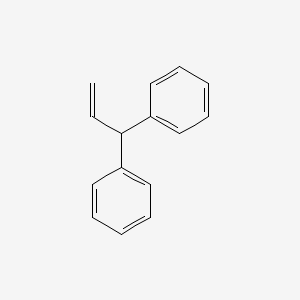
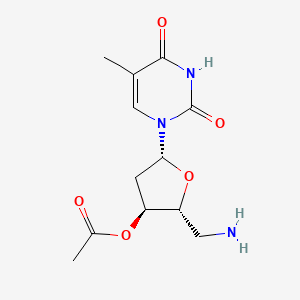
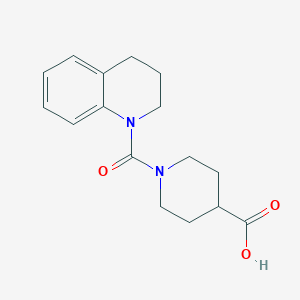
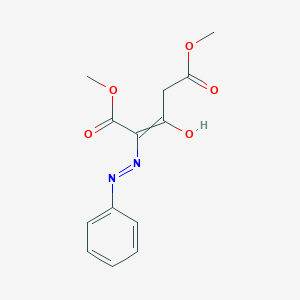
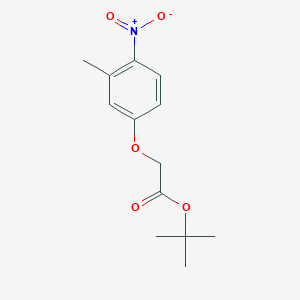
![2-({4-[2-(Cyclobutylmethoxy)ethyl]phenoxy}methyl)oxirane](/img/structure/B8562105.png)
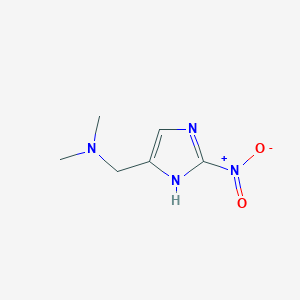
![tert-Butyl (S)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B8562122.png)
![Ethanol, 2-[(nonafluorobutyl)thio]-](/img/structure/B8562123.png)
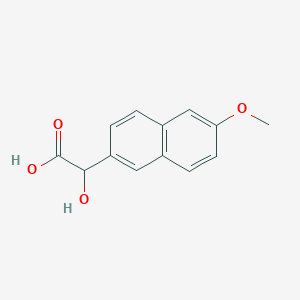
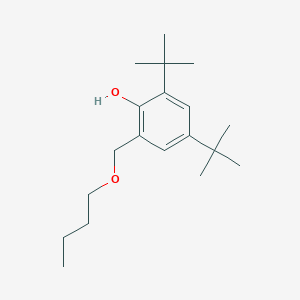
![5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine](/img/structure/B8562145.png)
